

A Technical Guide to the Ampelopsin G Biosynthesis Pathway in Ampelopsis Species

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Compound of Interest

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This technical guide provides a comprehensive overview of the biosynthesis of **Ampelopsin G** and its aglycone, dihydromyricetin (also known as ampelopsin), in *Ampelopsis* species, primarily focusing on *Ampelopsis grossedentata*. This plant is renowned for its exceptionally high content of these flavonoids, which are of significant interest for their therapeutic and nutritional benefits.^{[1][2]} This document details the core metabolic pathways, presents quantitative data from recent studies, outlines key experimental protocols, and discusses the regulatory mechanisms involved.

Note: The primary bioactive flavonoid in *Ampelopsis* species is the dihydroflavonol, dihydromyricetin (DHM), also called ampelopsin.^{[3][4]} **Ampelopsin G** is a glycosylated form of dihydromyricetin, such as ampelopsin-4'-O- α -d-glucopyranoside.^[5] This guide will first detail the biosynthesis of the dihydromyricetin aglycone, which is the foundational step, and then discuss its subsequent glycosylation.

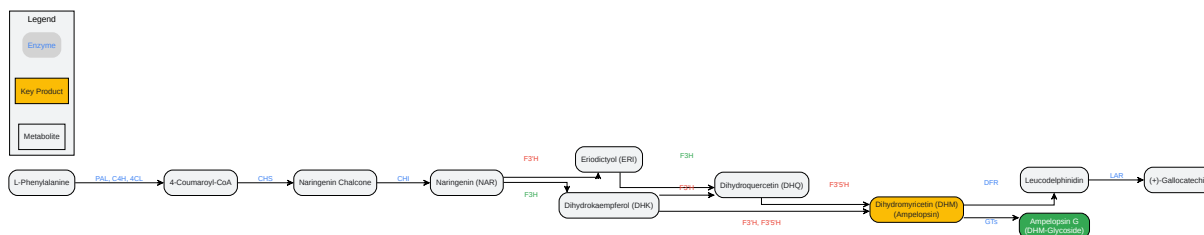
Core Biosynthesis Pathway of Dihydromyricetin (Ampelopsin)

The synthesis of dihydromyricetin in *Ampelopsis* begins with the general phenylpropanoid pathway, which provides the precursors for the flavonoid biosynthetic pathway. A series of enzymatic reactions then constructs the characteristic C6-C3-C6 flavonoid skeleton, which is subsequently modified through hydroxylation and reduction steps to yield dihydromyricetin.

The key enzymatic steps are as follows:

- **Phenylpropanoid Pathway:** L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).[6]
- **Chalcone Synthesis:** Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
- **Flavanone Formation:** Chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.
- **Hydroxylation Steps:** This is a critical branching point. Naringenin is hydroxylated to produce various dihydroflavonols.
 - Flavanone 3-hydroxylase (F3H) converts naringenin into dihydrokaempferol (DHK). It can also convert other flavanones, like eriodictyol, into dihydroquercetin (DHQ).[1][7] The gene AgF3H1 has been identified as playing a crucial role in this process in *A. grossedentata*. [1][8]
 - Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) are key cytochrome P450 enzymes that add hydroxyl groups to the B-ring of the flavonoid skeleton.[9][10] AgF3'5'H is considered the most critical gene for DHM synthesis, as it catalyzes the conversion of DHK and DHQ towards dihydromyricetin.[9] Two primary routes lead to DHM:
 - NAR → DHK → DHQ → DHM
 - NAR → Eriodictyol (ERI) → DHQ → DHM[10]
- **Reduction to Leucoanthocyanidins:** Dihydroflavonol 4-reductase (DFR) reduces dihydroflavonols (DHK, DHQ, DHM) to their corresponding colorless leucoanthocyanidins. [11][12]
- **Formation of Flavan-3-ols:** Leucoanthocyanidin reductase (LAR) directly converts leucoanthocyanidins into flavan-3-ols, such as (+)-catechin.[13][14] This represents a potential downstream pathway from the direct precursors of Ampelopsin.

The complete pathway is visualized below.



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Caption: Biosynthesis pathway of Dihydromyricetin (Ampelopsin) and **Ampelopsin G**.

Quantitative Data Presentation

The accumulation of dihydromyricetin and the expression of associated biosynthetic genes vary significantly across different tissues of Ampelopsis species.

Table 1: Dihydromyricetin Content in Ampelopsis grossedentata

Plant Tissue	Dihydromyricetin Content	Reference
Tender Tip Leaves	791.51 ± 20.79 mg/g	[2]
Young Green Leaves	776.56 ± 23.95 mg/g	[2]
Old Green Leaves	645.53 ± 16.21 mg/g	[2]
Unripened Fruits	582.60 ± 23.43 mg/g	[2]
Stems & Leaves (general)	20-30% (w/w)	[3]

Table 2: Identified Genes in the Flavonoid Biosynthesis Pathway of Ampelopsis Species

Transcriptome analyses have identified numerous unigenes encoding the key enzymes in the pathway.

Enzyme	Abbreviation	Number of Unigenes Identified (A. grossedentata)	Number of Unigenes Identified (A. megalophylla)
Phenylalanine ammonia-lyase	PAL	13	Yes
Cinnamic acid 4-hydroxylase	C4H	2	Yes
4-coumarate-CoA ligase	4CL	2	Yes
Chalcone synthase	CHS	23	Yes
Chalcone isomerase	CHI	5	Yes
Flavanone 3-hydroxylase	F3H	18	Yes
Flavonoid 3'-hydroxylase	F3'H	1	Yes
Flavonoid 3',5'-hydroxylase	F3'5'H	8	Yes
Dihydroflavonol 4-reductase	DFR	17	Yes
Anthocyanidin synthase	ANS	2	Yes
Leucoanthocyanidin reductase	LAR	Not specified	Yes
Glycosyltransferases	GTs	Not specified	84

(Data sourced from references[\[15\]](#)[\[16\]](#)[\[17\]](#))

Experimental Protocols & Workflows

The elucidation of the **Ampelopsin G** pathway relies on a combination of transcriptomics, metabolomics, and molecular biology techniques.

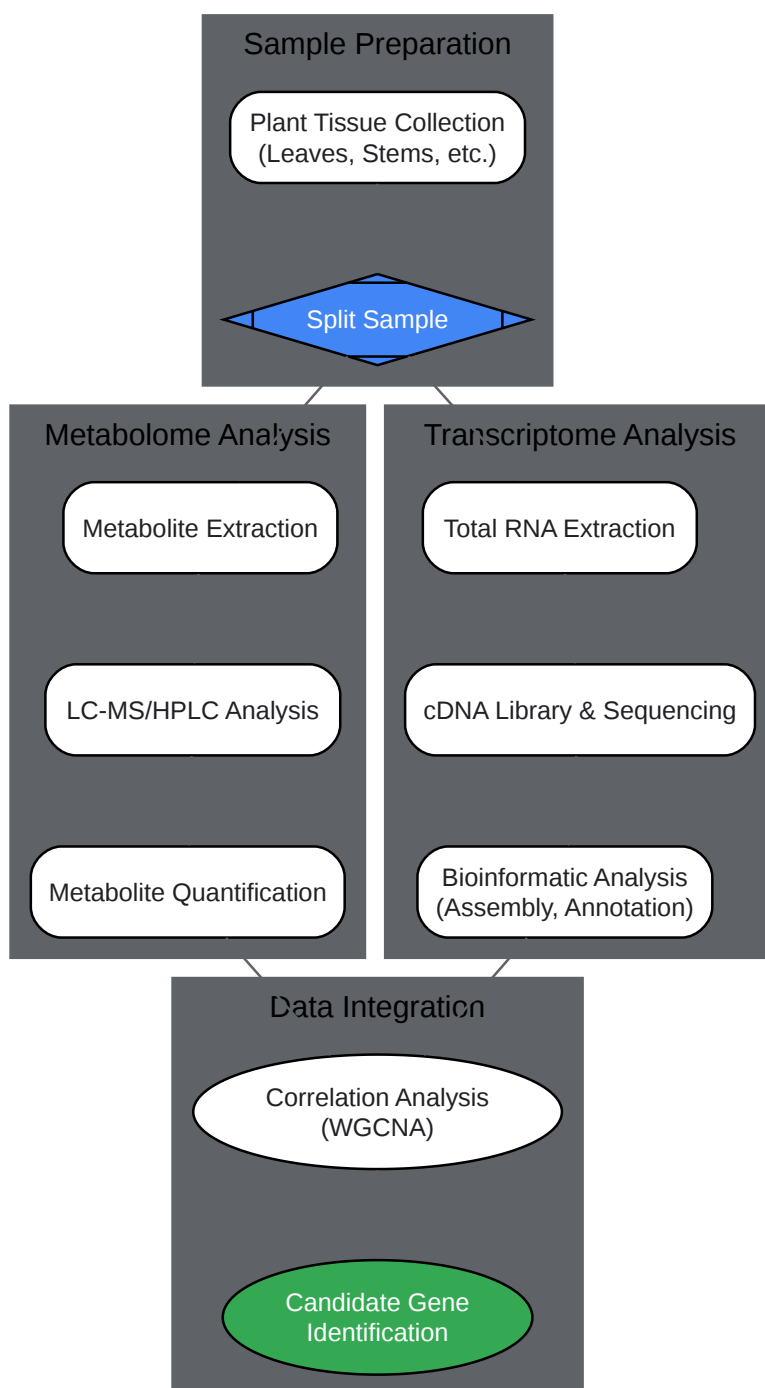
Integrated Transcriptome and Metabolome Analysis

This approach correlates gene expression with metabolite accumulation to identify candidate genes involved in a specific biosynthetic pathway.

Methodology:

- **Sample Collection:** Collect different tissues (e.g., roots, stems, leaves, shoot tips) from *A. grossedentata*. Immediately freeze in liquid nitrogen and store at -80°C.
- **Metabolite Extraction and Analysis:**
 - Grind frozen samples to a fine powder.
 - Extract metabolites using a solvent, typically 70% (v/v) aqueous ethanol with ultrasonic treatment.^[2]
 - Filter the extract and analyze using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify flavonoids like dihydromyricetin.
- **RNA Extraction and Sequencing:**
 - Extract total RNA from the same tissue samples using a suitable kit (e.g., TRIzol reagent).
 - Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer and Agilent 2100 bioanalyzer).
 - Construct cDNA libraries and perform high-throughput sequencing on a platform like Illumina NovaSeq.
- **Bioinformatic Analysis:**

- Process raw sequencing reads to remove low-quality data.
- Assemble the transcriptome to generate unigenes.
- Annotate unigenes by comparing sequences against public databases (e.g., KEGG, GO, NR).
- Quantify gene expression levels (e.g., as FPKM or TPM).
- Perform Weighted Gene Co-expression Network Analysis (WGCNA) to correlate gene expression profiles with the measured dihydromyricetin content, identifying key candidate genes.[\[1\]](#)[\[8\]](#)



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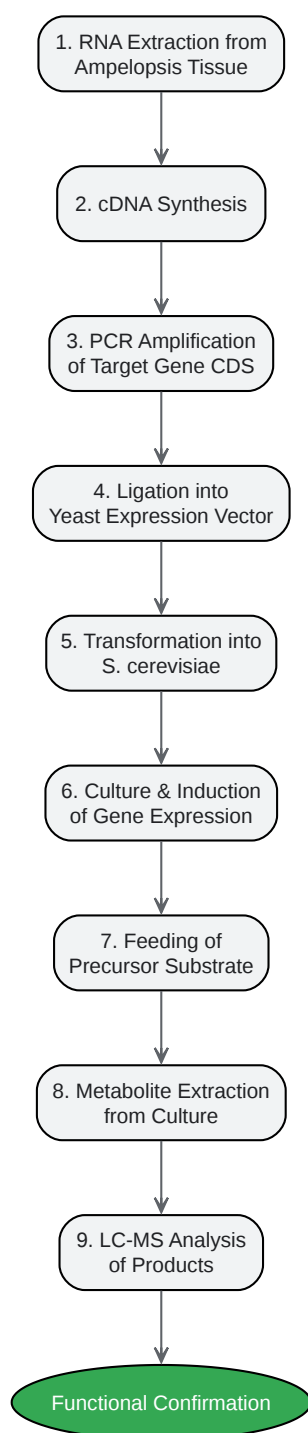
Caption: Workflow for integrated transcriptome and metabolome analysis.

Heterologous Functional Verification of Biosynthetic Genes

This protocol is used to confirm the function of a candidate gene (e.g., AgF3'5'H) by expressing it in a host organism that does not natively produce the target compound.

Methodology:

- Gene Cloning:
 - Synthesize total cDNA from RNA extracted from *A. grossedentata* leaves.
 - Amplify the full-length coding sequence (CDS) of the target gene (e.g., AgF3'5'H, AgF3'H, AgCPR) using PCR with specific primers.
- Vector Construction:
 - Ligate the amplified CDS into a yeast expression vector (e.g., pESC-URA). This vector allows for the expression of the gene in *Saccharomyces cerevisiae*.
- Yeast Transformation:
 - Transform the constructed plasmid into a suitable *S. cerevisiae* strain (e.g., WAT11).
 - Select for successful transformants by growing on a selective medium (e.g., Yeast Nitrogen Base without uracil).
- Expression and Bioconversion:
 - Culture the engineered yeast strain in an appropriate medium.
 - Induce gene expression (e.g., by adding galactose).
 - Feed the culture with a known precursor substrate (e.g., naringenin or dihydrokaempferol).
- Product Analysis:
 - After a period of incubation (e.g., 48-72 hours), extract metabolites from the yeast culture.
 - Analyze the extracts using LC-MS to detect the presence of the expected product (e.g., dihydromyricetin), confirming the enzyme's function.[\[9\]](#)[\[10\]](#)



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Caption: Workflow for heterologous functional verification of a gene.

Conclusion and Future Directions

The biosynthetic pathway leading to dihydromyricetin (ampelopsin) in *Ampelopsis* species is a highly active branch of the flavonoid pathway. Research has successfully identified a suite of key structural genes, including AgF3H1 and AgF3'5'H, which are critical for the high-level accumulation of this compound.[1][9] Furthermore, the identification of numerous glycosyltransferase genes suggests a mechanism for the subsequent conversion of dihydromyricetin to various **Ampelopsin G** glycosides, which may alter its solubility and bioavailability.[5][16]

For researchers and drug development professionals, this understanding opens several avenues:

- **Metabolic Engineering:** The identified genes can be targets for metabolic engineering in microbial systems (*S. cerevisiae*, *E. coli*) or other plant hosts to achieve heterologous production of dihydromyricetin and its derivatives.[18]
- **Crop Improvement:** Molecular breeding of *Ampelopsis* species can be enhanced by using key genes like AgF3'5'H as markers for selecting high-yield varieties.[1]
- **Drug Discovery:** A deeper understanding of the various glycosylated forms of **Ampelopsin G** could lead to the discovery of novel derivatives with improved pharmacological properties.

Future work should focus on the functional characterization of the identified glycosyltransferases to fully map the synthesis of specific **Ampelopsin G** compounds and on elucidating the transcriptional regulation networks that control the entire pathway.

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